molecular formula C6H11N3O B571343 5-Isopropoxy-1H-pyrazol-3-amine CAS No. 121507-34-4

5-Isopropoxy-1H-pyrazol-3-amine

Cat. No.: B571343
CAS No.: 121507-34-4
M. Wt: 141.174
InChI Key: BAYGRDORJOSALU-UHFFFAOYSA-N
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Description

5-Isopropoxy-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H11N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-1H-pyrazol-3-amine typically involves the reaction of 5-chloro-1H-pyrazol-3-amine with isopropyl alcohol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isopropoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the mixture is heated to facilitate the substitution .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, controlling the temperature and pressure, and ensuring efficient mixing of the reactants. The purity of the final product can be enhanced through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

5-Isopropoxy-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Isopropoxy-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-pyrazole: A similar compound with an amino group at the 5-position instead of an isopropoxy group.

    5-Methoxy-1H-pyrazole: Contains a methoxy group at the 5-position.

    5-Ethoxy-1H-pyrazole: Contains an ethoxy group at the 5-position

Uniqueness

5-Isopropoxy-1H-pyrazol-3-amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

3-propan-2-yloxy-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4(2)10-6-3-5(7)8-9-6/h3-4H,1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYGRDORJOSALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NNC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668484
Record name 3-[(Propan-2-yl)oxy]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121507-34-4
Record name 3-[(Propan-2-yl)oxy]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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